![molecular formula C15H17N7OS B6533995 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-carbonyl)piperazine CAS No. 1058205-08-5](/img/structure/B6533995.png)
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-carbonyl)piperazine
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Overview
Description
Scientific Research Applications
Anticonvulsant Activity: ETP derivatives have demonstrated anticonvulsant effects in preclinical studies. Researchers explore their potential as new antiepileptic drugs .
Anticancer Potential: ETP-based compounds exhibit anticancer activity by targeting specific cellular pathways. For instance, carboxyamidotriazole, containing the ETP core, shows promise as an anticancer agent .
Organic Synthesis
The synthesis of 1,2,3-triazoles, including ETP, has been a subject of extensive research. Various methodologies exist, such as:
Huisgen 1,3-Dipolar Cycloaddition: This classic click chemistry approach allows efficient construction of 1,2,3-triazoles by combining azides and alkynes .
Metal-Catalyzed 1,3-Dipolar Cycloaddition: Transition metal catalysts facilitate the formation of triazoles. These reactions offer diverse substrate compatibility .
Strain-Promoted Azide-Alkyne Cycloaddition: In this bioorthogonal reaction, strained cyclooctynes react with azides, providing a powerful tool for chemical biology and drug discovery .
Bioconjugation
ETP can be functionalized and linked to biomolecules (e.g., proteins, peptides) via click chemistry. This bioconjugation strategy enables targeted drug delivery and diagnostics.
Remember, ETP’s versatility extends beyond these fields, and ongoing research continues to unveil new applications. Keep an eye on this intriguing compound—it might just revolutionize science! 🌟
Future Directions
The future directions for research on “1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-carbonyl)piperazine” and similar compounds could involve further exploration of their anti-cancer effects, particularly against gastric cancer . Additionally, the development of quantitative structure–activity relationship (QSAR) models could help in predicting the anti-cancer effects of these compounds and aid in the screening of efficient and novel drugs .
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation by its growth factor ligands, EGFR undergoes a transition from an inactive monomeric form to an active homodimer .
Mode of Action
This compound interacts with EGFR, inhibiting its tyrosine kinase activity . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The inhibitory effect on EGFR’s tyrosine kinase activity prevents autophosphorylation, which in turn, leads to inhibition of signal transduction .
Biochemical Pathways
The inhibition of EGFR’s tyrosine kinase activity affects multiple downstream pathways, including the PI3K/Akt pathway and the Ras/Raf/MAPK pathway . These pathways are involved in cell survival, growth, differentiation, and tumour formation . Therefore, the inhibition of these pathways can lead to the suppression of these cellular processes.
Result of Action
The compound shows potent anticancer activity, as it inhibits the growth of cancer cells by blocking the EGFR pathways . This leads to a decrease in cell survival, growth, and differentiation, thereby inhibiting tumour formation .
properties
IUPAC Name |
[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7OS/c1-2-22-14-12(18-19-22)13(16-10-17-14)20-5-7-21(8-6-20)15(23)11-4-3-9-24-11/h3-4,9-10H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMCDQXDNTUXQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CS4)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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